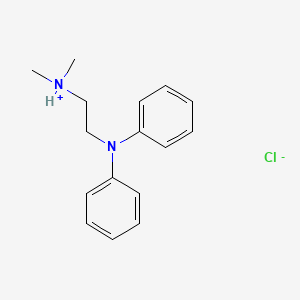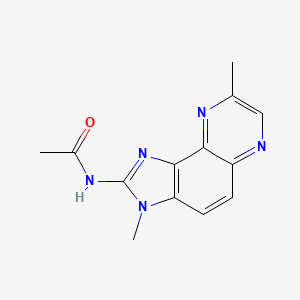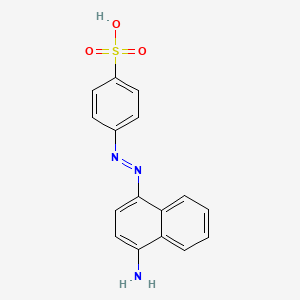
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(55)undec-9-yl)-4’-fluoro-, oxalate is a complex organic compound with a unique structure that includes a spirocyclic system, a fluorinated phenyl group, and an oxalate moiety
Vorbereitungsmethoden
The synthesis of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate typically involves multiple steps. The synthetic route may include the formation of the spirocyclic system, introduction of the fluorinated phenyl group, and subsequent formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate can be compared with other similar compounds, such as:
Butyrophenone derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Fluorinated phenyl compounds: These compounds contain a fluorinated phenyl group, which can influence their reactivity and biological activity.
Spirocyclic compounds: These compounds have a spirocyclic system, which can impart unique structural and functional properties. The uniqueness of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate lies in its combination of these structural features, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63377-12-8 |
|---|---|
Molekularformel |
C23H32FNO7 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
4-(5-ethyl-2-methyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C21H30FNO3.C2H2O4/c1-3-18-15-25-16(2)26-21(18)10-13-23(14-11-21)12-4-5-20(24)17-6-8-19(22)9-7-17;3-1(4)2(5)6/h6-9,16,18H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
IECQVCNPHZYEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



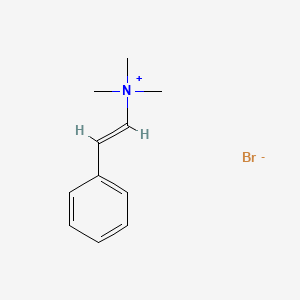
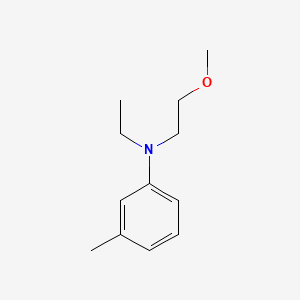
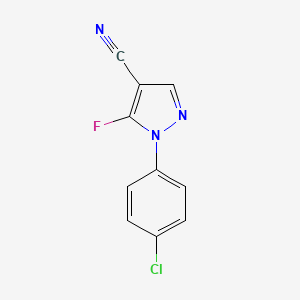
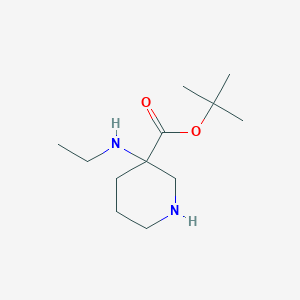
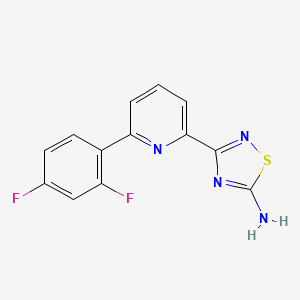
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
